

Best practices for handling and formulating SR14150

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Compound of Interest		
Compound Name:	SR14150	
Cat. No.:	B1681994	Get Quote

Technical Support Center: SR14150

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and formulating the dual NOP/μ-opioid receptor agonist, **SR14150**.

Frequently Asked Questions (FAQs)

Q1: What is **SR14150**?

SR14150 is a high-affinity partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It also exhibits partial agonist activity at the μ -opioid receptor (MOR).[1] This dual activity makes it a compound of interest for research in analgesia and other neurological pathways.

Q2: What are the primary research applications for **SR14150**?

SR14150 is primarily used in preclinical research to investigate the roles of the NOP and μ -opioid systems in pain modulation. It has been studied for its antinociceptive effects in various animal models.[1][2] Its dual agonist profile allows for the exploration of potential therapeutic benefits with a potentially different side-effect profile compared to traditional opioids.

Q3: How should **SR14150** be stored?



For long-term storage, **SR14150** should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. The compound is stable for several weeks during standard shipping conditions at ambient temperature.

Q4: What are the basic chemical properties of **SR14150**?

Property	Value
Chemical Formula	C21H30N2O
Molecular Weight	326.48 g/mol
Appearance	Solid powder
Purity	>98%

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with **SR14150**.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Inconsistent results in in vitro assays	Compound Precipitation: SR14150 may have limited solubility in aqueous buffers.	Prepare stock solutions in an organic solvent like DMSO or ethanol and then dilute to the final concentration in your assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all experiments, including controls. Perform a solubility test in your specific physiological buffer before starting the experiment.
Compound Adsorption: The compound may adsorb to plasticware.	Use low-protein-binding tubes and plates. Pre-rinsing pipette tips with the solution can also help.	
Degradation of Stock Solution: Improper storage can lead to degradation.	Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or below for long-term storage.	
Unexpected in vivo effects (e.g., sedation)	High Dose: Higher doses of SR14150 have been reported to cause sedation or loss of muscle tone.[1]	Perform a dose-response study to determine the optimal dose that provides the desired analgesic effect without significant side effects.
Vehicle Effects: The vehicle used for injection may have its own biological effects.	Always include a vehicle-only control group in your in vivo experiments.	
Variability in antinociceptive response	Route of Administration: The effectiveness of NOP receptor agonists can be dependent on the route of administration.[2]	Ensure consistent and accurate administration (e.g., subcutaneous injection).



Pain Model Specificity: The antinociceptive effects of SR14150 can differ between acute and chronic pain models.[1]	Carefully select the pain model that is most relevant to your research question. The µ-opioid receptor activity appears to mediate its effects in acute pain, while NOP receptor activity is more prominent in chronic pain models.[1]	
Low signal in GTPyS binding assay	Suboptimal Assay Conditions: Incorrect concentrations of GDP, Mg ²⁺ , or NaCl can affect the signal window.	Optimize the concentrations of these reagents through systematic titration.
Inactive Reagents: Degradation of the agonist or [35S]GTPγS.	Use fresh stocks of reagents and store [35S]GTPγS appropriately.	
Low Receptor Expression: The cell membranes may have a low density of NOP or μ-opioid receptors.	Use a cell line known to express high levels of the target receptor or increase the amount of membrane protein per well.	

Experimental Protocols Formulation of SR14150 for In Vitro and In Vivo Studies

- 1. Stock Solution Preparation (for in vitro and in vivo use):
- Solvent Selection: **SR14150** is soluble in organic solvents such as DMSO and ethanol. It has limited solubility in aqueous solutions.
- Procedure:
 - Weigh the desired amount of **SR14150** powder.



- Dissolve in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM or 20 mM).
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
- 2. Formulation for In Vitro Assays (e.g., GTPyS binding):
- Working Solution Preparation:
 - Thaw an aliquot of the SR14150 stock solution at room temperature.
 - Serially dilute the stock solution in the assay buffer to the desired final concentrations.
 - Important: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the assay is low (typically <0.1%) and is consistent across all experimental conditions, including the vehicle control. High concentrations of organic solvents can affect cell membranes and enzyme activity.
- 3. Formulation for In Vivo Subcutaneous Injection in Mice:
- Vehicle Selection: A common vehicle for subcutaneous injection of compounds with limited aqueous solubility is a mixture of an organic solvent and a physiological buffer or saline. A typical vehicle could be a solution of 10% DMSO, 10% Tween 80, and 80% saline. The final formulation should be sterile.
- Procedure:
 - Thaw an aliquot of the SR14150 stock solution (in DMSO).
 - Calculate the required volume of the stock solution to achieve the desired final dose (e.g., in mg/kg).
 - In a sterile tube, add the required volume of the SR14150 stock solution to the appropriate volume of Tween 80.
 - Vortex to mix thoroughly.



- Add the saline to the desired final volume and vortex again to create a homogenous solution.
- The final injection volume for a mouse is typically 5-10 mL/kg.
- Note: It is crucial to perform a small-scale formulation test to ensure the compound does
 not precipitate at the desired final concentration. The pH of the final formulation should be
 close to physiological pH (around 7.4).[3][4]

Detailed Methodology for Tail-Flick Test in Mice

This protocol is adapted from standard procedures for assessing thermal nociception.

- 1. Animals:
- Adult male or female mice (e.g., C57BL/6), 8-12 weeks old.
- House animals in a temperature and light-controlled environment with ad libitum access to food and water.
- Allow at least one week of acclimatization to the facility before any experimental procedures.
- 2. Apparatus:
- Tail-flick analgesia meter with a radiant heat source.
- Mouse restrainers.
- 3. Procedure:
- Habituation: On the day of the experiment, bring the mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimatization.
- Baseline Latency:
 - Gently place a mouse in a restrainer.
 - Position the mouse's tail over the radiant heat source, typically 2-3 cm from the tip.

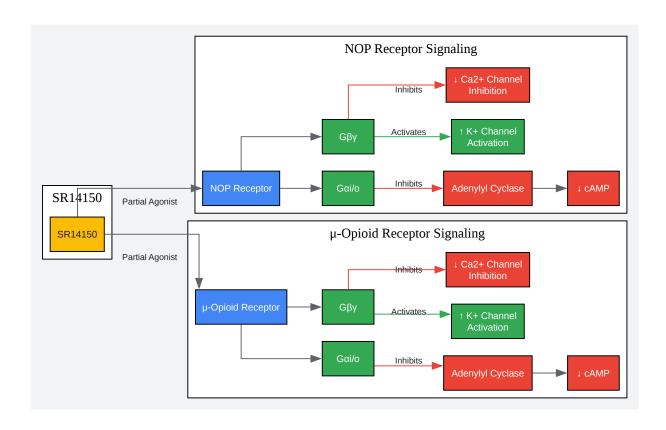


- Activate the heat source and start the timer.
- The timer stops automatically when the mouse flicks its tail. This is the tail-flick latency.
- A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage. If the mouse
 does not flick its tail within the cut-off time, the heat source should be turned off, and the
 latency recorded as the cut-off time.
- Measure the baseline latency for each mouse. It is recommended to take 2-3 baseline measurements with an interval of at least 5 minutes and average them.
- Drug Administration:
 - Administer SR14150 or the vehicle control via subcutaneous injection. Doses can be determined from literature or through a pilot dose-response study (e.g., 1, 3, 10 mg/kg).
- Post-Treatment Measurements:
 - Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
- Data Analysis:
 - The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE),
 calculated using the following formula: %MPE = [(Post-drug latency Baseline latency) / (Cut-off time Baseline latency)] x 100
 - Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the effects of different doses of SR14150 with the vehicle control over time.

Signaling Pathways and Experimental Workflows SR14150 Signaling Pathways

SR14150 acts as a partial agonist at both the NOP and μ -opioid receptors.



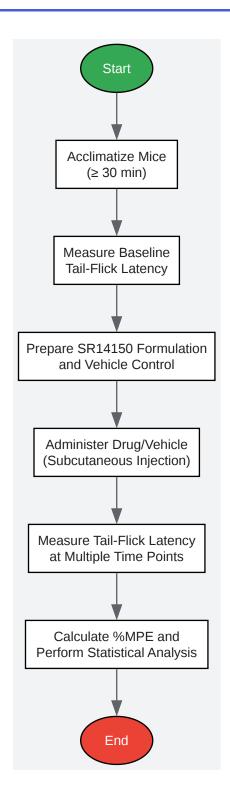


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Caption: **SR14150** activates NOP and μ -opioid receptors.

Experimental Workflow for In Vivo Antinociception Study



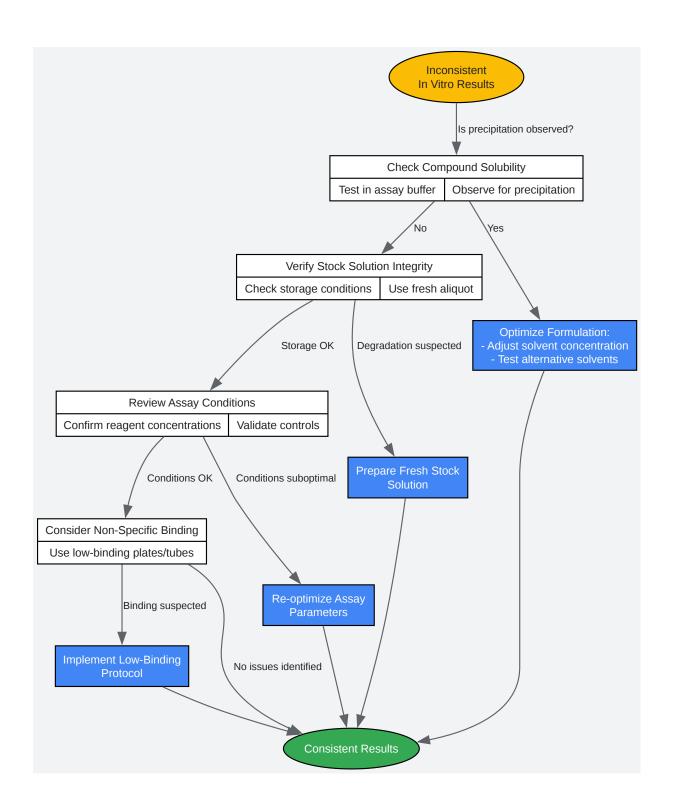


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Caption: Workflow for assessing **SR14150** antinociception.

Logical Workflow for Troubleshooting In Vitro Assays





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Caption: Troubleshooting inconsistent in vitro results.



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